2-{[(2-chlorophenyl)methyl](ethyl)amino}-N-(4-cyanooxan-4-yl)acetamide
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Overview
Description
2-{(2-chlorophenyl)methylamino}-N-(4-cyanooxan-4-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethylamino group, and a cyanooxan group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(2-chlorophenyl)methylamino}-N-(4-cyanooxan-4-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-chlorobenzyl chloride: This is achieved by chlorinating toluene using chlorine gas in the presence of a catalyst such as ferric chloride.
Formation of 2-chlorobenzyl ethylamine: The 2-chlorobenzyl chloride is then reacted with ethylamine under reflux conditions to form 2-chlorobenzyl ethylamine.
Synthesis of the final compound: The 2-chlorobenzyl ethylamine is then reacted with 4-cyanooxan-4-yl acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{(2-chlorophenyl)methylamino}-N-(4-cyanooxan-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the chlorophenyl group is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-{(2-chlorophenyl)methylamino}-N-(4-cyanooxan-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{(2-chlorophenyl)methylamino}-N-(4-cyanooxan-4-yl)acetamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: Used in polymer synthesis and biomedical applications.
N-(3-Aminopropyl)methacrylamide hydrochloride: Utilized in the production of hydrogels and other biomaterials.
2-(Dimethylamino)ethyl methacrylate: Employed in the synthesis of polymers with specific electrochemical properties.
Uniqueness
2-{(2-chlorophenyl)methylamino}-N-(4-cyanooxan-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl-ethylamino]-N-(4-cyanooxan-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O2/c1-2-21(11-14-5-3-4-6-15(14)18)12-16(22)20-17(13-19)7-9-23-10-8-17/h3-6H,2,7-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJMGPREUABPOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1Cl)CC(=O)NC2(CCOCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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